4-Chloro-2-fluoro-6-hydroxybenzaldehyde
Overview
Description
4-Chloro-2-fluoro-6-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4ClFO2 and a molecular weight of 174.56 g/mol . It is a derivative of benzaldehyde, characterized by the presence of chloro, fluoro, and hydroxy substituents on the benzene ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-2-fluoro-6-hydroxybenzaldehyde can be synthesized through several methods. One common approach involves the formylation of 4-chloro-2-fluorophenol using the Reimer-Tiemann reaction, which employs chloroform and a strong base like sodium hydroxide. Another method involves the Duff reaction, where hexamethylenetetramine is used in the presence of an acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves the oxidation of 4-chloro-2-fluorotoluene using chromyl chloride. This method is preferred due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-fluoro-6-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
4-Chloro-2-fluoro-6-hydroxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the development of biochemical assays and as a reagent in various biological studies.
Medicine: This compound is an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.
Industry: It is utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 4-chloro-2-fluoro-6-hydroxybenzaldehyde involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor or activator of certain enzymes, depending on its structural modifications. The presence of chloro and fluoro groups enhances its reactivity and binding affinity to target molecules, facilitating its role in various biochemical pathways .
Comparison with Similar Compounds
2-Chloro-6-fluorobenzaldehyde: Similar in structure but lacks the hydroxy group, which affects its reactivity and applications.
4-Chloro-2-hydroxybenzaldehyde: Lacks the fluoro group, leading to different chemical properties and uses.
2-Fluorobenzaldehyde: Lacks both the chloro and hydroxy groups, resulting in distinct reactivity patterns.
Uniqueness: 4-Chloro-2-fluoro-6-hydroxybenzaldehyde is unique due to the combination of chloro, fluoro, and hydroxy substituents, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex molecules and enhances its utility in diverse scientific and industrial applications .
Properties
IUPAC Name |
4-chloro-2-fluoro-6-hydroxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-3,11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVCJJBUVVXBFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C=O)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608033 | |
Record name | 4-Chloro-2-fluoro-6-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30608033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1401251-45-3 | |
Record name | 4-Chloro-2-fluoro-6-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30608033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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